molecular formula C23H24N2O B14118651 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one

10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one

Cat. No.: B14118651
M. Wt: 344.4 g/mol
InChI Key: VJMDPZACBNBYQG-UHFFFAOYSA-N
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Description

10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid under acidic conditions.

    Introduction of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction using a suitable hexyl halide.

    Attachment of the Pyrrole Ring: The pyrrole ring is attached through a condensation reaction between the hexyl chain and pyrrole under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction could produce reduced acridine compounds.

Scientific Research Applications

10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one involves its interaction with biological macromolecules. In medicinal chemistry, it is known to intercalate with DNA, disrupting the replication process and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Pyrrole-2-carboxaldehyde: A pyrrole derivative used in the synthesis of various heterocyclic compounds.

Uniqueness

10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is unique due to its dual functionality, combining the properties of both acridine and pyrrole

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

10-(6-pyrrol-1-ylhexyl)acridin-9-one

InChI

InChI=1S/C23H24N2O/c26-23-19-11-3-5-13-21(19)25(22-14-6-4-12-20(22)23)18-8-2-1-7-15-24-16-9-10-17-24/h3-6,9-14,16-17H,1-2,7-8,15,18H2

InChI Key

VJMDPZACBNBYQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCN4C=CC=C4

Origin of Product

United States

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